5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole derivative characterized by a nitro-substituted phenyl ring and a methyl group at position 5 of the oxazole ring.
Properties
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-11(10(14)15)6-9(12-18-11)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFFRJNKNQZQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Chlorination-Cyclization
Patent CN105481787A outlines a one-pot synthesis for 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, which can be modified for the target compound. The process involves:
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Chlorination : Reacting 2-methyl-6-nitrobenzaldoxime with chlorine in halogenated solvents (e.g., dichloromethane) to form an unstable chlorinated intermediate.
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Cyclization : Introducing ethylene under basic conditions (triethylamine) to facilitate ring closure.
For the target molecule, the starting material would necessitate a pre-functionalized aldoxime with a carboxylic acid group at the 5-position. Substituting 2-methyl-6-nitrobenzaldoxime with 4-nitrobenzaldoxime derivatives bearing a methyl-carboxylic acid side chain could achieve this. However, the instability of chlorinated intermediates (e.g., acyl chloride oximes) poses safety risks, requiring in situ consumption to avoid isolation.
Key Parameters
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Solvent : Halogenated hydrocarbons (dichloromethane, chlorobenzene).
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Acid Scavenger : Triethylamine or sodium bicarbonate.
Oxidative Cyclization Using Metal Oxides
Patent CN113717120A introduces a safer oxidative cyclization route using manganese dioxide (MnO₂) as a catalyst. This method avoids chlorinated reagents and hazardous intermediates.
Reaction Mechanism
The manganese-based oxide oxidizes the aldoxime group (-CH=N-OH) to a nitrile oxide (-CNO), which undergoes 1,3-dipolar cycloaddition with ethylene. For the target compound, this approach could integrate a carboxylic acid-bearing aldoxime precursor.
Optimization Challenges
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Substrate Design : The aldoxime must include both 4-nitrophenyl and 5-methyl-carboxylic acid groups.
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Catalyst Loading : Manganese dioxide doped with transition metals (Fe, Co) enhances reactivity.
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Solvent Compatibility : Dichloromethane or chlorobenzene ensures solubility of hydrophobic intermediates.
Advantages
Direct Synthesis from Carboxylic Acids
A breakthrough method from The Journal of Organic Chemistry (2025) enables oxazole synthesis directly from carboxylic acids using triflylpyridinium reagents. This approach is highly applicable to the target molecule.
Reaction Pathway
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Acylpyridinium Formation : The carboxylic acid reacts with triflylpyridinium to form an activated intermediate.
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Cycloaddition : Reaction with isocyanoacetates introduces the oxazole ring.
Application to Target Compound
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Starting Material : 4-Nitrophenylacetic acid derivatives with a methyl-carboxylic acid chain.
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Reagent : Tosylmethyl isocyanide facilitates cyclization.
Conditions
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Temperature : 20–80°C.
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Solvent : Dichloromethane or 1,2-dichloroethane.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxazole ring can enhance anti-inflammatory properties. The compound was tested in vitro and showed a reduction in prostaglandin E2 levels, a marker of inflammation .
Agricultural Chemistry
This compound has shown promise as a pesticide and herbicide. Its nitrophenyl group contributes to its biological activity against various pests.
Case Study: Pesticidal Efficacy
Research conducted by agricultural scientists indicated that formulations containing 5-methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibited effective control over aphid populations on crops. The study highlighted its low toxicity to beneficial insects, making it an environmentally friendly option .
Material Science
The compound is also being explored for its utility in the development of polymers and coatings due to its unique chemical structure, which provides stability and resistance to degradation.
Case Study: Polymer Development
In a recent study, researchers synthesized a polymer incorporating this compound into its structure. The resulting material showed improved thermal stability and mechanical properties compared to traditional polymers used in coatings .
Summary of Findings
The applications of 5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid span multiple fields including medicinal chemistry, agriculture, and material science. Its unique chemical properties allow for versatile applications, making it a subject of ongoing research.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 5-methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid with analogous compounds:
*Calculated from molecular formula C₁₂H₁₀N₂O₅.
Key Observations:
- Electron Effects : The nitro group in the target compound increases electrophilicity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents. This may enhance interactions with biological targets like enzymes or receptors .
- Lipophilicity : Trimethoxyphenyl derivatives (e.g., compound in ) exhibit higher logP values than the nitro-substituted target compound, favoring passive diffusion across membranes.
Biological Activity
5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS Number: 927183-52-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of 5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is characterized by a 1,2-oxazole ring with a nitrophenyl substituent. The molecular formula is with a molecular weight of approximately 253.22 g/mol. This structural configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the compound's activity against several human cancer cell lines, including:
- HT-29 (colon cancer)
- A549 (lung cancer)
- SMMC-7721 (liver cancer)
The results indicate that 5-Methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibits significant cytotoxicity against these cancer cell lines, with lower IC50 values indicating higher potency.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in a murine model where treatment with the compound resulted in a significant reduction in inflammation markers compared to controls.
Q & A
Basic: What are the recommended synthetic routes for 5-methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of a nitrile oxide precursor with a nitrophenyl-substituted alkene or alkyne. For example:
Precursor Preparation : Start with 4-nitrophenylacetylene or a related nitrophenyl compound.
Cyclization : React with a methyl-substituted nitrile oxide under [3+2] cycloaddition conditions to form the oxazole ring .
Carboxylic Acid Introduction : Oxidize a methylene group adjacent to the oxazole ring using KMnO₄ or CrO₃ under acidic conditions .
Key Considerations : Nitration of phenyl groups (if starting from non-nitrated precursors) requires careful control of HNO₃/H₂SO₄ ratios to avoid over-nitration .
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm oxazole ring protons (δ 6.5–7.5 ppm for aromatic protons, δ 2.5–3.5 ppm for methyl groups) and carboxylic acid protons (broad peak at δ 10–12 ppm) .
- X-ray Crystallography : Resolve the dihydro-oxazole ring conformation and nitro-group orientation .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H]⁺ peak at m/z 293.2) .
Advanced: How do substituent positions (e.g., nitro vs. chloro) affect biological activity in oxazole derivatives?
Methodological Answer:
A comparative study of structurally similar compounds reveals:
| Compound | Substituent | Biological Activity | Source |
|---|---|---|---|
| 3-(3,5-Dichlorophenyl) analog | Cl at meta | Enzyme inhibition (IC₅₀ = 12 µM) | |
| 4-Nitrophenyl derivative | NO₂ at para | Anticancer activity (IC₅₀ = 8 µM) | |
| Key Insight : Nitro groups enhance electron-withdrawing effects, improving binding to enzyme active sites, while chloro groups increase lipophilicity, affecting membrane permeability . |
Advanced: What strategies optimize reaction yields for oxazole ring formation?
Methodological Answer:
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) to accelerate cycloaddition .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nitrile oxide stability .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
Data Contradiction: How to resolve conflicting reports on nitro-group reactivity in biological assays?
Methodological Answer:
Discrepancies arise from assay conditions:
- pH Sensitivity : Nitro groups may protonate in acidic environments, altering binding affinity. Validate assays at physiological pH (7.4) .
- Redox Interference : Nitro groups can act as redox-active moieties; use reducing agents (e.g., DTT) to test false-positive signals .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., COX-2). Nitro groups show strong hydrogen bonding with Arg120 .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solid State : Store at −20°C in amber vials to prevent photodegradation of the nitro group .
- Solution Phase : Use DMSO for short-term storage; avoid aqueous buffers >48 hours due to hydrolysis of the oxazole ring .
Advanced: How is this compound applied in materials science?
Methodological Answer:
- Polymer Additive : The nitro group enhances thermal stability in polyamide composites (TGA decomposition >300°C) .
- Coating Agent : Formulate with epoxy resins to improve UV resistance (tested via QUV accelerated weathering) .
Advanced: What mechanisms explain its enzyme inhibition properties?
Methodological Answer:
- Competitive Inhibition : Nitro group mimics natural substrates (e.g., ATP in kinase assays), blocking active sites .
- Allosteric Modulation : The dihydro-oxazole ring induces conformational changes in enzymes (validated via FRET assays) .
Basic: What analytical techniques assess purity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (ACN:H₂O gradient); purity >95% required for biological testing .
- TLC : Monitor reaction progress (Rf = 0.3 in ethyl acetate/hexane 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
